molecular formula C31H35NO5 B418165 cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418165
M. Wt: 501.6g/mol
InChI Key: DBDUBILUJKEQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a quinoline core, and various substituted phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. In this case, p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials . The reaction proceeds through a sequence of cycloaddition and N-furoylation processes to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an NF-κB inhibitor, the compound can interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a cyclopentyl ring, a quinoline core, and various substituted phenyl groups sets it apart from other similar compounds .

Properties

Molecular Formula

C31H35NO5

Molecular Weight

501.6g/mol

IUPAC Name

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H35NO5/c1-18-8-7-9-21(14-18)29-28(31(34)37-23-10-5-6-11-23)19(2)32-24-15-22(16-25(33)30(24)29)20-12-13-26(35-3)27(17-20)36-4/h7-9,12-14,17,22-23,29,32H,5-6,10-11,15-16H2,1-4H3

InChI Key

DBDUBILUJKEQGK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C

Origin of Product

United States

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